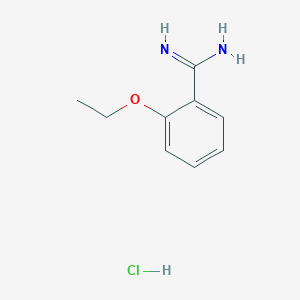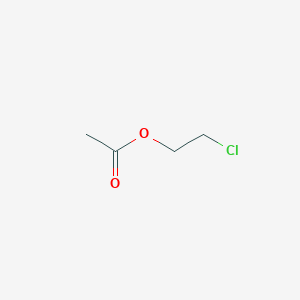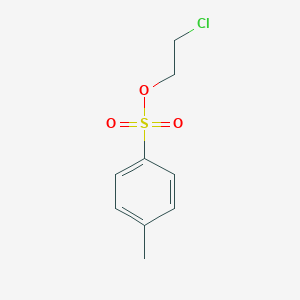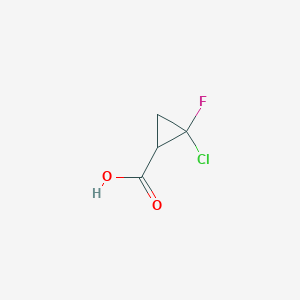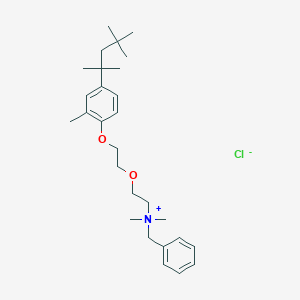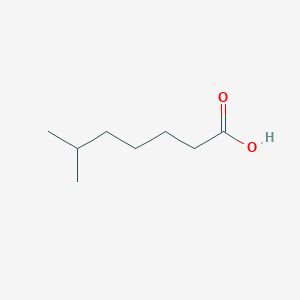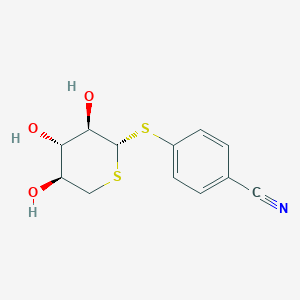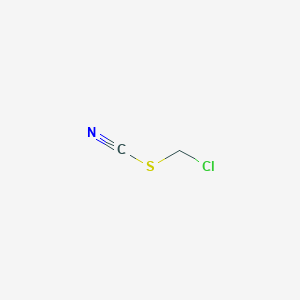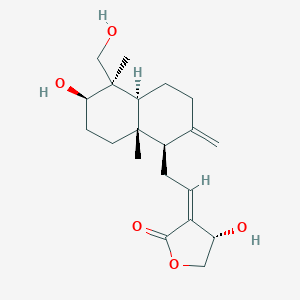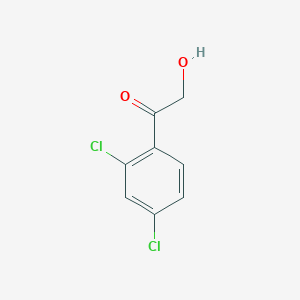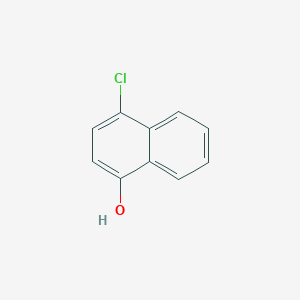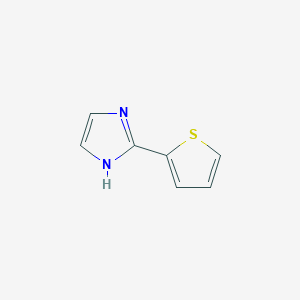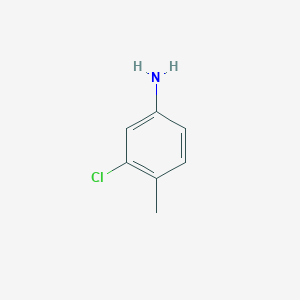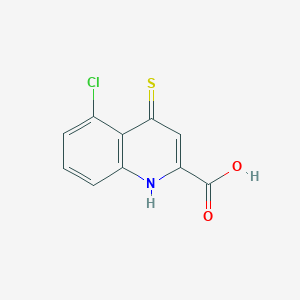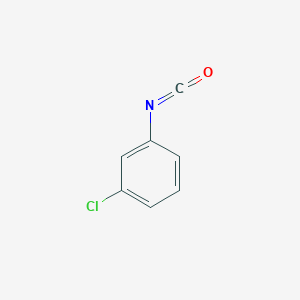
3-Cloro-fenil isocianato
Descripción general
Descripción
3-Chlorophenyl isocyanate, also known as 3-isocyanato chlorobenzene, is an organic compound with the molecular formula C7H4ClNO. It is a colorless to slightly yellow liquid with an irritating odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-Chlorophenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Serves as an intermediate in the production of herbicides, insecticides, and other agrochemicals.
Mecanismo De Acción
Target of Action
3-Chlorophenyl isocyanate is a chemical compound used in the preparation of certain organic compounds Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 3-Chlorophenyl isocyanate involves the reaction of the isocyanate group (-NCO) with active hydrogen atoms present in other compounds. This reaction leads to the formation of urethane or urea linkages . The exact changes resulting from this interaction depend on the specific compounds involved in the reaction.
Pharmacokinetics
The compound is known to be a liquid at room temperature with a boiling point of 113-114 °c/43 mmhg . It has a density of 1.26 g/mL at 25 °C and a refractive index of 1.559 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The compound is known to be toxic and can cause severe skin burns, eye damage, and respiratory irritation . It is also fatal if inhaled .
Action Environment
The action of 3-Chlorophenyl isocyanate can be influenced by environmental factors. The compound is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity. It is also combustible , indicating that it should be kept away from heat, sparks, and open flames .
Disclaimer: This information is based on the available literature and should be used for informational purposes only. The actual mechanism of action, pharmacokinetics, and effects of 3-Chlorophenyl isocyanate may vary under different conditions and in different organisms. Always handle this compound with appropriate safety precautions due to its toxicity and reactivity .
Análisis Bioquímico
Biochemical Properties
3-Chlorophenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of ureas and carbamates. It reacts with amines to form ureas and with alcohols to form carbamates . These reactions are crucial in the synthesis of various pharmaceuticals and agrochemicals. The compound interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The nature of these interactions involves the formation of covalent bonds between the isocyanate group of 3-Chlorophenyl isocyanate and the active sites of the enzymes .
Cellular Effects
3-Chlorophenyl isocyanate has been shown to have various effects on different types of cells and cellular processes. It can cause cellular toxicity by inducing oxidative stress and disrupting cellular metabolism . The compound influences cell signaling pathways by modifying the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, it can inhibit the activity of certain kinases, which are essential for cell signaling and regulation .
Molecular Mechanism
At the molecular level, 3-Chlorophenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzymes by forming stable covalent bonds with their active sites, leading to enzyme inactivation . Additionally, the compound can modify proteins by reacting with amino groups, resulting in changes in protein structure and function. These modifications can alter gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chlorophenyl isocyanate can change over time due to its stability and degradation. The compound is sensitive to moisture and can hydrolyze to form 3-chloroaniline and carbon dioxide . Long-term exposure to 3-Chlorophenyl isocyanate can lead to chronic toxicity in cells, affecting cellular function and viability. In vitro and in vivo studies have shown that prolonged exposure can result in significant cellular damage and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 3-Chlorophenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild toxicity, while at high doses, it can lead to severe toxic effects, including respiratory distress, skin irritation, and organ damage . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxicity. High doses of 3-Chlorophenyl isocyanate can also cause adverse effects such as oxidative stress and inflammation in animal models .
Metabolic Pathways
3-Chlorophenyl isocyanate is involved in various metabolic pathways, including the synthesis of ureas and carbamates. It interacts with enzymes such as urease and carbamate kinase, which play essential roles in these pathways . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, 3-Chlorophenyl isocyanate can be metabolized to form 3-chloroaniline, which can further participate in other metabolic reactions .
Transport and Distribution
Within cells and tissues, 3-Chlorophenyl isocyanate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins. For example, it may accumulate in specific cellular compartments where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Chlorophenyl isocyanate can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules. These interactions can influence the compound’s biochemical properties and its overall impact on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorophenyl isocyanate can be synthesized through the reaction of 3-chloroaniline with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of 3-chlorophenyl isocyanate often involves the use of continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The process includes the careful handling of phosgene, a highly toxic reagent, and the implementation of stringent safety measures to prevent exposure .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloroaniline and carbon dioxide.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with 3-chlorophenyl isocyanate to form substituted ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst to proceed efficiently.
Water: Hydrolysis occurs readily, especially in the presence of a base.
Major Products Formed:
Substituted Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
3-Chloroaniline: Formed from hydrolysis.
Comparación Con Compuestos Similares
- 2-Chlorophenyl isocyanate
- 4-Chlorophenyl isocyanate
- Phenyl isocyanate
- 4-Methoxyphenyl isocyanate
- 4-Bromophenyl isocyanate
Comparison: 3-Chlorophenyl isocyanate is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of products formed in reactions. Compared to 2-chlorophenyl isocyanate and 4-chlorophenyl isocyanate, the 3-chloro derivative often exhibits different reactivity patterns due to steric and electronic effects. Phenyl isocyanate, lacking the chlorine substituent, has different reactivity and applications.
Propiedades
IUPAC Name |
1-chloro-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIRBXHEYVDUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062702 | |
| Record name | m-Chlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-38-8 | |
| Record name | 3-Chlorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLOROPHENYL ISOCYANATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-3-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Chlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENE, 1-CHLORO-3-ISOCYANATO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y54698FM83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


